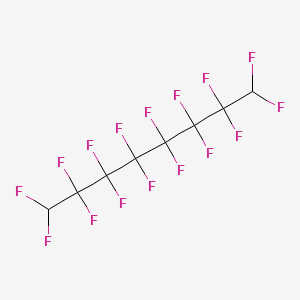

1H,8H-Perfluorooctane

Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Environmental Science

Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse class of synthetic chemicals that have become a significant focus of contemporary environmental science. lookchem.comacs.org These compounds are characterized by the presence of strong carbon-fluorine bonds, which impart properties such as thermal stability and resistance to water and oil. lookchem.com Since the mid-20th century, these unique characteristics have led to their use in a vast array of industrial and consumer products, including firefighting foams, stain-resistant textiles, and food packaging. environment.govt.nz

The very stability that makes PFAS desirable for industrial applications also contributes to their persistence in the environment, earning them the moniker "forever chemicals." environment.govt.nz Their resistance to degradation means they can accumulate in soil, water, and living organisms over time. lookchem.comenvironment.govt.nz The widespread use and environmental persistence of PFAS have resulted in their global distribution, with detectable levels found in various environmental matrices and in the blood of human populations. environment.govt.nz This ubiquitous presence has raised concerns about their potential impacts on ecosystems and human health, prompting extensive research into their environmental fate, transport, and toxicology. environment.govt.nzoup.com Consequently, regulatory bodies worldwide have begun to restrict or phase out the use of certain long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F16/c9-1(10)3(13,14)5(17,18)7(21,22)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRVQXKRULILSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379941 | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-99-3 | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,8H-Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Approaches to Fluorinated Alkane Synthesis Relevant to 1H,8H-Perfluorooctane

The synthesis of fluorinated alkanes is a cornerstone of organofluorine chemistry, with applications spanning materials science to pharmaceuticals. numberanalytics.comalfa-chemistry.com Traditional methods for producing these compounds include direct fluorination with fluorine gas and electrochemical fluorination (ECF). numberanalytics.comnumberanalytics.com However, these methods can be aggressive and lack selectivity. numberanalytics.com

Recent progress in the field has focused on developing more controlled and selective fluorination techniques. numberanalytics.com These advanced methods include:

Catalytic Fluorination: The use of transition metal complexes, such as those involving palladium and copper, allows for more precise and efficient fluorination reactions. numberanalytics.com

Photochemical Radical Fluorination: This technique utilizes light to initiate a radical reaction, enabling the incorporation of fluorine under mild conditions. numberanalytics.com Reagents like N-fluorobenzenesulfonimide (NFSI) are employed to generate fluorine radicals. numberanalytics.com

Electrophilic Fluorination: Reagents like Selectfluor® are used to directly introduce fluorine into electron-rich areas of a molecule. alfa-chemistry.com These reactions can be catalyzed to enhance selectivity. rsc.org

One of the primary industrial methods for synthesizing building blocks for perfluorinated substances is telomerization . numberanalytics.comnih.gov This process involves reacting a perfluoroalkyl iodide, such as perfluoroethyl iodide, with tetrafluoroethylene (B6358150) to create a mixture of longer-chain perfluoroalkyl iodides. nih.gov This method predominantly produces linear perfluoroalkyl substances. nih.gov In contrast, electrochemical fluorination often results in a mixture of both linear and branched isomers. nih.gov

Derivatization Pathways and Related Perfluorinated Octane Intermediates

Derivatization is a critical technique used to modify a chemical compound to make it suitable for a particular analytical method, often gas chromatography (GC). magtech.com.cnmdpi.com For perfluorinated compounds like those related to perfluorooctane (B1214571), derivatization is essential because they are often not volatile enough for direct GC analysis. magtech.com.cn

Several derivatization strategies have been developed for perfluoroalkyl acids (PFAAs), which are related to perfluorooctane:

Esterification: This is a common method where the carboxyl group of a PFCA is converted into an ester. mdpi.com While early methods used diazomethane, which is highly toxic, newer approaches utilize alcohols like isopropanol (B130326) in the presence of an acid catalyst. mdpi.comnih.gov Isobutyl chloroformate has also been used to create volatile isobutyl esters. researchgate.net

Amidation: In this method, the carboxyl group reacts with an aniline (B41778) derivative, such as 2,4-difluoroaniline, in the presence of a dehydrating agent to form anilides. mdpi.com

These derivatization methods allow for the separation and identification of various perfluorinated compound isomers using techniques like high-resolution gas chromatography/mass spectrometry (HRGC/MS). nih.gov

Role of Polyfluorinated Iodine Alkanes as Intermediates in Perfluorinated Compound Synthesis

Polyfluorinated iodine alkanes (PFIs) are crucial intermediates in the production of a wide array of fluorinated chemicals. nih.gov They are organic iodides with a fluorinated carbon backbone and are key components in the telomerization process used to synthesize fluorotelomer alcohols and other perfluorinated compounds. nih.govacs.org

The general structure of these intermediates can be represented as F(CF2)nI. For instance, perfluoroalkyl iodides are reacted with ethylene (B1197577) to produce fluorotelomer iodides with the structure F(CF2)nCH2CH2I. nih.gov These "Telomer B" compounds are then used to create a variety of fluorotelomer-based products. nih.gov

Specific examples of these intermediates include:

Perfluoroalkyl Iodides (PFAIs): Such as C2F5I (pentafluoroethyl iodide), which acts as a "telogen" in the telomerization reaction. nih.gov

Fluorotelomer Iodides: Formed by the addition of ethylene to a PFAI. nih.gov

Diiodoalkanes: Compounds with an iodine atom at each end of the perfluorinated chain. nih.gov

The synthesis of long-chain polyfluoro iodoalkanes, for example, C12 to C20, is achieved through the addition reaction of the corresponding perfluoroalkyl iodide with ethylene in the presence of a catalyst. google.com These intermediates are then used to synthesize various fluorine-containing products. google.com The synthesis of more complex structures, such as triblock semifluorinated n-alkanes like F(CF2)8(CH2)4(CF2)8F, also relies on the coupling of perfluoro-n-alkylethyl iodides. epa.gov

The presence of these PFI intermediates has been detected in environmental samples around fluorochemical manufacturing plants, indicating their potential for release during production processes. acs.orgscispace.com

Environmental Occurrence and Distribution in Complex Matrices

Detection and Quantification in Environmental Compartments

A thorough review of existing scientific literature reveals a significant lack of specific data on the detection and quantification of 1H,8H-Perfluorooctane in key environmental compartments such as water, soil, and air. Analytical methods for PFAS are well-established, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve low detection limits for a range of fluorinated compounds. However, the focus of these studies has predominantly been on legacy PFAS and their replacements, leaving a knowledge gap regarding the environmental concentrations of less common isomers like this compound.

Due to the absence of targeted monitoring and research, no comprehensive data tables detailing the concentrations of this compound in various environmental settings can be compiled at this time.

Presence and Distribution in Biological Samples and Organisms

Similarly, information regarding the presence and distribution of this compound in biological samples and organisms is virtually nonexistent in the current body of scientific research. Bioaccumulation studies of PFAS have provided valuable insights into how these persistent chemicals magnify through food webs, with significant concentrations of compounds like PFOS being detected in top predators. These investigations, however, have not typically included this compound in their analytical scope.

The lack of research in this area means that the potential for this compound to accumulate in wildlife and humans is unknown. As a result, it is not possible to generate data tables summarizing the levels of this specific compound in biological tissues. Further research is critically needed to determine if this compound is present in biota and to understand its potential for bioaccumulation and biomagnification.

Environmental Fate and Biogeochemical Transformation

Biotransformation Pathways Yielding 1H,8H-Perfluorooctane

Recent research has identified this compound as a metabolic byproduct of larger, more complex per- and polyfluoroalkyl substances (PFAS), particularly through the cleavage of perfluoroalkyl phosphinic acids (PFPiAs).

In vivo studies have demonstrated that the carbon-phosphorus (C–P) bond in PFPiAs can be enzymatically cleaved in mammals. researchgate.net This biotransformation is significant as it represents the first observed metabolism of any perfluoroalkyl acid (PFAA) in a mammalian species. researchgate.net Specifically, research in male Sprague-Dawley rats has shown that after a single bolus dose, PFPiAs such as C6/C8 PFPiA and C8/C8 PFPiA are metabolized into two types of products: persistent perfluoroalkyl phosphonic acids (PFPAs) and labile 1H-perfluoroalkanes (1H-PFAs). acs.org The cleavage of the C-P bond is a critical step in this pathway, leading to the formation of these distinct metabolites. researchgate.netacs.org

As a direct result of the C-P bond cleavage in certain PFPiAs, this compound (referred to as 1H-perfluorooctane in some studies) has been identified as a specific metabolite. researchgate.netmdpi.com In studies involving rats dosed with C8/C8 PFPiA, this compound was detected in blood samples. researchgate.net This finding confirms its in vivo formation from a precursor compound. researchgate.net Similar metabolic pathways have been observed in other biological systems as well; for instance, metabolic maps for wheat have also shown the formation of 1H-perfluorooctane from the cleavage of PFPiAs. mdpi.com

| Precursor Compound | Biological System | Metabolite Identified | Key Finding | Source |

|---|---|---|---|---|

| C8/C8 Perfluoroalkyl Phosphinic Acid (C8/C8 PFPiA) | Sprague-Dawley Rat | 1H-Perfluorooctane | First reported in vivo cleavage of a C-P bond in a PFAA, forming 1H-PFAs. | researchgate.net |

| Perfluoroalkyl Phosphinic Acids (PFPiAs) | Rat and Wheat | 1H-Perfluorooctane | Cleavage reaction of PFPiAs observed in both mammalian and plant systems. | mdpi.com |

| C6/C8 Perfluoroalkyl Phosphinic Acid (C6/C8 PFPiA) | Sprague-Dawley Rat | 1H-Perfluorohexane and 1H-Perfluorooctane | Demonstrated biotransformation of PFPiAs with different alkyl chain lengths. | acs.org |

Further Degradation Pathways of this compound

Once formed, this compound can undergo further transformation through oxidative and pyrolytic processes, leading to the formation of other classes of PFAS or smaller fluorinated molecules.

The presence of a labile hydrogen atom makes this compound susceptible to further metabolism. researchgate.net It is presumed that this compound can undergo sequential oxidation to form perfluoroalkyl carboxylic acids (PFCAs). mdpi.com This proposed pathway involves the oxidation of the terminal carbon atom, first to a perfluorooctyl alcohol, then to a perfluorooctyl aldehyde, and ultimately to perfluorooctanoic acid (PFOA). mdpi.com Evidence supporting this pathway was observed in carp (B13450389) liver, where PFOA was detected and presumed to have originated from the oxidation of 1H-perfluorooctane. mdpi.com

Thermal treatment processes like pyrolysis are used for the disposal of PFAS-contaminated materials. During pyrolysis, the high temperatures in an oxygen-deficient environment cause the chemical decomposition of complex organic molecules. The degradation of PFAS, including precursors that could form this compound, follows a chain scission mechanism. acs.org Due to the high strength of the carbon-fluorine (C-F) bond, the weaker carbon-carbon (C-C) bonds tend to break first. researchgate.net

This process results in a complex mixture of volatile organofluorine compounds. researchgate.net Studies on the pyrolysis of PFOA and PFOS have identified various products, including unsaturated perfluorocarbons like perfluoro-1-heptene (C7F14) and perfluoro-1-hexene (C6F12). acs.org Notably, 1H-perfluoroalkanes, such as 1H-perfluorohexane (C6HF13), have also been frequently detected as products of the thermal treatment of PFOA and PFOS at 500°C. acs.org The mechanism involves the formation of perfluoroalkyl biradicals that subsequently relax to form perfluoroalkenes or recombine. acs.org The presence of a hydrogen source during these high-temperature reactions can lead to the formation of 1H-perfluoroalkanes. researchgate.net

| Original PFAS | Temperature | Detected Degradation Products | Mechanism | Source |

|---|---|---|---|---|

| PFOA and PFOS | 500°C | Perfluoro-1-heptene (C7F14), 1H-perfluorohexane (C6HF13), Perfluoro-1-hexene (C6F12) | Chain Scission | acs.org |

| PFOS | High Temperature | Perfluoroalkanes, 1H-perfluoroalkanes, Perfluoroalkenes, Short-chain PFAS | C-C Bond Cleavage | researchgate.net |

Environmental Persistence and Transport Mechanisms

The physical and chemical properties of this compound, particularly its volatility, influence its behavior and transport in the environment. Like other PFAS, it is characterized by high chemical and thermal stability due to the strength of the C-F bonds, contributing to its persistence. digitellinc.com

As a volatile compound, this compound has the potential for long-range atmospheric transport, similar to other volatile PFAS like fluorotelomer alcohols (FTOHs). digitellinc.com Volatile PFAS can exist in a gaseous form in the atmosphere and be transported over vast distances before being returned to the earth's surface through wet or dry deposition. digitellinc.com Industrial emissions and volatilization from contaminated sites are primary pathways for entry into the atmosphere. Once in the atmosphere, these compounds can spread globally, leading to their detection in remote regions far from direct sources. digitellinc.com The partitioning between the gas phase and particulate matter is dependent on the compound's specific properties and atmospheric conditions. digitellinc.com The sorption to soil organic carbon and accumulation at air-water interfaces are also significant retention mechanisms that affect its transport in terrestrial and aquatic systems.

Advanced Analytical Methodologies for Identification and Quantification

High-Resolution Mass Spectrometry Approaches for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and quantification of novel and known fluorinated compounds, particularly at trace concentrations. acs.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which severely restricts the number of possible elemental compositions for an unknown ion, thereby greatly increasing confidence in its identification. acs.org

Liquid Chromatography (LC) coupled with HRMS is a dominant technique in the field, especially for non-volatile and ionic PFAS. chromatographyonline.comnih.gov However, GC-HRMS is an underutilized technology that can generate rich datasets for non-targeted analysis (NTA) of more volatile or neutral fluorinated species like 1H,8H-Perfluorooctane. nih.gov

Key HRMS Instruments and Techniques:

Orbitrap and Time-of-Flight (TOF): Instruments like the Q Exactive Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers are frequently used. acs.orgresearchgate.net They can operate in full-scan mode to collect data on all ions within a mass range and in data-dependent acquisition modes (e.g., MS/MS) to automatically trigger fragmentation of the most intense ions, providing structural information. researchgate.net

Non-Targeted and Suspect Screening: HRMS enables powerful NTA and suspect screening workflows. nih.govresearchgate.net In NTA, software extracts all molecular features from a sample's chromatogram, which can then be compared to a control sample to find unique compounds. acs.org In suspect screening, a list of potential compounds is created, and the HRMS data is searched for their accurate masses and isotopic patterns. researchgate.net

Ionization Sources: For LC-HRMS, Electrospray Ionization (ESI) is common, typically in negative mode for acidic PFAS. researchgate.net For more neutral or less polar compounds, Atmospheric Pressure Photoionization (APPI) can be a more effective ionization source. ub.edu A study combining Paper Spray (PS) with APPI-HRMS demonstrated a novel, rapid screening method for neutral PFAS like fluorotelomer alcohols (FTOHs). ub.edu

A study using LC-Orbitrap-HRMS for various PFAS in water matrices achieved detection and quantification limits down to the pg/L scale. researchgate.net The method used a resolution of 60,000, which was sufficient for high mass accuracy measurements. researchgate.net Another study used GC-HRMS with a resolution of 60,000 to analyze a custom database of 141 diverse PFAS, demonstrating a 100% true positive rate for compounds in the database. nih.gov

| Technique | Matrix | Analytes | Detection/Quantification Limits | Reference |

|---|---|---|---|---|

| LC-Orbitrap-HRMS | Drinking water, surface water, wastewater | Various PFAS | LODs/LOQs at pg/L scale | researchgate.net |

| Large-Volume-Injection LC/MS/MS | Wastewater | Various PFAS | LOQ: 0.5 - 3.0 ng/L | nih.gov |

| GC/HRMS | Airborne Samples | Polyfluorinated iodine alkanes | MDL: 0.04 - 1.2 pg/L | researchgate.net |

| LC-QqQ | PTFE Dispersion Extract | Fluorinated residuals | Targeted screening for major analytes | chromatographyonline.com |

Challenges and Innovations in Trace Analysis within Complex Environmental and Biological Matrices

The analysis of trace levels of fluorinated compounds like this compound is complicated by the complexity of the sample matrices in which they are found, such as water, soil, and biological tissues. tandfonline.commdpi.comnih.gov These matrices contain a multitude of other substances that can interfere with the analysis. nih.govazom.com

Key Challenges:

Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. redalyc.org This is a significant issue in complex samples like wastewater and blood serum. acs.orgnih.govredalyc.org

Sample Preparation: The effective extraction of target analytes from the matrix is difficult. tandfonline.com Challenges include potential loss of volatile analytes during solvent evaporation steps and the adsorption of PFAS to container surfaces, tubing, and instrument components. mdpi.comnih.gov

Isomer Separation: Many fluorochemicals are produced as mixtures of linear and branched isomers, which may have different environmental fates and toxicities. nih.gov Chromatographic separation of these isomers is often challenging but necessary for accurate assessment. nih.govnih.gov

Unknown Compounds: A vast number of fluorinated compounds are in use, but analytical standards are only available for a small fraction. nih.govresearchgate.net This makes it impossible to identify all fluorinated species present in a sample using only targeted methods. tandfonline.comacs.org

Innovations in Analytical Approaches: To overcome these challenges, researchers have developed innovative methods and workflows.

Non-Targeted Analysis (NTA): The use of HRMS for NTA is a major innovation, allowing for the discovery and tentative identification of previously unknown fluorinated compounds in environmental samples without the need for authentic standards. tandfonline.comnih.govacs.org

Total Fluorine Measurement: Techniques like Combustion Ion Chromatography (CIC) measure the total amount of organic fluorine in a sample (AOF or EOF). azom.comnorden.org This provides a sum parameter that can reveal the presence of unknown organofluorine compounds by comparing the result to the sum of known, targeted PFAS measured by LC-MS. nih.gov

Advanced Sample Preparation: Innovations include automated inline sample preparation techniques like dialysis and ultra-filtration to reduce matrix interferences before chromatographic analysis. azom.com For air analysis, the use of multisorbent thermal desorption cartridges allows for the effective trapping of volatile neutral compounds. researchgate.net

Alternative Analytical Techniques: While MS-based methods are dominant, fluorine-19 Nuclear Magnetic Resonance (19F NMR) is being developed as a complementary, non-destructive technique. redalyc.organr.fr It can provide quantitative information and help identify compounds in a sample without the need for extensive sample preparation that might alter the sample's content. anr.frudel.edu

| Challenge | Innovative Approach / Solution | Reference |

|---|---|---|

| Matrix Effects / Interferences | Inline Sample Preparation (Dialysis, Ultra-Filtration), Isotope Dilution, Matrix-Matched Calibration | nih.govresearchgate.netazom.com |

| Presence of Unknown/Novel PFAS | Non-Targeted Analysis (NTA) with HRMS, Suspect Screening | tandfonline.comnih.govacs.org |

| Quantifying the "Total" PFAS Burden | Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF) | nih.govnorden.org |

| Difficulty Ionizing Neutral/Volatile Compounds | Alternative Ionization (APPI, FI), GC-HRMS | nih.govjeol.comub.edu |

| Need for Complementary/Confirmatory Data | Fluorine-19 Nuclear Magnetic Resonance (19F NMR) | anr.frudel.edu |

Toxicological Research and Biological Interactions

Mechanistic Investigations of Perfluorinated Alkane Bioactivity

Perfluorinated alkanes, such as 1H,8H-Perfluorooctane, are characterized by the immense strength of their carbon-fluorine (C-F) bonds. This chemical stability makes them generally resistant to metabolic degradation. mst.dknih.gov The primary mechanistic consideration for their bioactivity is often their high persistence and potential for bioaccumulation. synquestlabs.com Theoretical studies on the structure of perfluorinated n-alkanes indicate that they adopt a helical geometry, a preference driven by hyperconjugative stabilization through σCC →σ*CF interactions rather than steric or electrostatic effects. researchgate.net

While direct enzymatic cleavage of the C-F bond in such saturated compounds is considered unlikely in biological systems, a significant mechanistic finding reveals that they can be products of biotransformation. nih.gov Research in male Sprague-Dawley rats has demonstrated that perfluoroalkyl phosphinic acids (PFPiAs) can undergo biological cleavage of their C-P bond. nih.gov This metabolic process results in the formation of corresponding 1H-perfluoroalkanes (1H-PFAs) and perfluoroalkyl phosphonic acids (PFPAs). nih.gov Specifically, the administration of C8/C8 PFPiA led to the formation of 1H-perfluorooctane, indicating an indirect pathway through which these highly stable alkanes can be introduced into biological systems. nih.gov

General Bioactivity Assessments in In Vitro and In Vivo Models

Direct toxicological and bioactivity data for this compound are limited in scientific literature. nih.gov However, its formation as a metabolite has been documented in in vivo studies. In an investigation into the metabolism of perfluoroalkyl phosphinic acids, 1H-perfluorooctane was detected and quantified in the blood of rats dosed with its precursor, C8/C8 PFPiA. nih.gov The study successfully utilized headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to identify the volatile 1H-perfluorooctane metabolite. nih.gov The retention time for 1H-perfluorooctane was 8.9 minutes, and it was quantified using the [M-HF]⁻ ion peak at m/z 400. nih.gov This research confirms the biological presence of 1H-perfluorooctane following exposure to certain precursor compounds. nih.gov

Interactions with Biological Macromolecules and Transport Systems (e.g., Serum Albumin Binding)

The interaction of per- and polyfluoroalkyl substances (PFAS) with serum albumin, a primary transport protein in blood, is a critical factor in their toxicokinetics, influencing their distribution and half-life. oup.comoup.com However, this binding is significantly influenced by the presence of a charged functional headgroup on the PFAS molecule. oup.comnih.gov

Studies examining a range of PFAS congeners have consistently shown that compounds with charged functional groups, such as carboxylic or sulfonic acids, bind to serum albumin, whereas neutral compounds with no such group exhibit little to no binding. oup.comnih.gov For instance, the fluorotelomer alcohol 1H,1H,2H,2H-perfluorooctanol (6:2 FTOH), which lacks a charged headgroup, did not demonstrate binding to human, bovine, porcine, or rat serum albumin in differential scanning fluorimetry assays. oup.comnih.gov Given that this compound is a neutral alkane also lacking a charged functional group, it is inferred that its binding affinity for serum albumin is likely negligible. nih.govoup.comnih.gov

Bioactivity Profiles of Related Perfluorinated Octane Analogs (e.g., 1H,1H,8H,8H-Perfluorooctane-1,8-diol)

In contrast to the data scarcity for this compound, its analog, 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol), has been the subject of more extensive toxicological investigation.

FC8-diol has been identified as a potent endocrine-disrupting chemical with confirmed estrogenic activity. researchgate.netdoi.org In vitro screening using multiplexed transactivation assays revealed that FC8-diol, along with its close structural analog 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10-diol), displayed full agonist activity for the estrogen receptor (ER). oup.comoup.com This was a notable finding, as most other PFAS tested acted as only partial ER agonists. oup.comoup.com

This in vitro activity was subsequently confirmed in in vivo studies using the fathead minnow (Pimephales promelas) as a model organism. oup.com Exposure of male fathead minnows to FC8-diol resulted in classic estrogenic responses, verifying its function as an ER agonist in a whole-organism system. nih.govacs.orgnih.gov When comparing potency, in vitro assays ranked FC8-diol as more potent than FC10-diol and significantly more potent than perfluorooctanoic acid (PFOA). nih.gov After accounting for differences in bioconcentration, the rank order of potency observed in vivo matched the in vitro results. nih.govacs.orgnih.gov

Table 1: Summary of Estrogenic Activity for 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol)

| Assay Type | Finding | Reference |

|---|---|---|

| In Vitro Transactivation Assay | Full agonist activity for the Estrogen Receptor (ER). | oup.com, oup.com |

| In Vivo Fathead Minnow Assay | Confirmed estrogenic activity in a whole-organism model. | nih.gov, acs.org, nih.gov |

Transcriptomic analyses have provided detailed insights into the molecular responses elicited by FC8-diol exposure. In studies using male fathead minnows, exposure to FC8-diol led to significant, concentration-dependent changes in the expression of key estrogen-responsive genes. nih.govacs.org

A comprehensive study utilizing a quantitative PCR array (EcoToxChip) on liver tissue from exposed fathead minnows identified 62 significantly upregulated and 96 significantly downregulated genes. researchgate.netoup.comnih.gov These analyses validated earlier findings and provided further molecular evidence for the estrogenic nature of FC8-diol. oup.comnih.gov

Key gene expression changes include:

Upregulation: A consistent and significant increase in the messenger RNA (mRNA) levels of vitellogenin (vtg) and estrogen receptor alpha (esr1 or esrα) was observed. researchgate.netoup.comnih.govacs.org Vitellogenin is a well-established biomarker for estrogenic exposure in male fish.

Downregulation: A significant decrease in the expression of insulin-like growth factor 1 (igf1) and apolipoprotein eb (apoeb) was reported. researchgate.netnih.govacs.org

Other ER-Related Genes: Expression of other genes related to estrogen receptor activation, such as estrogen receptor 2a (esr2a) and estrogen-related receptor beta (esrrb), were also found to be affected, further confirming the compound's estrogenic mode of action. researchgate.netoup.comoup.comnih.gov

Table 2: Key Gene Expression Changes in Fathead Minnow Liver Following FC8-diol Exposure

| Gene | Gene Name/Function | Direction of Change | Reference |

|---|---|---|---|

| vtg | Vitellogenin | Upregulated | researchgate.net, oup.com, nih.gov, oup.com |

| esr1 / esrα | Estrogen Receptor Alpha | Upregulated | nih.gov, acs.org |

| igf1 | Insulin-like Growth Factor 1 | Downregulated | researchgate.net, oup.com, nih.gov |

| apoeb | Apolipoprotein Eb | Downregulated | nih.gov, acs.org |

| esr2a | Estrogen Receptor 2a | Affected | researchgate.net, oup.com, oup.com |

Beyond direct receptor activation, transcriptomic data revealed that FC8-diol exposure modulates broader biological pathways. The analysis of differentially expressed genes in fathead minnows showed significant impacts on pathways related to:

Lipid and Carbohydrate Metabolism: Changes in gene expression suggested interference with fatty acid and lipid metabolism. researchgate.netoup.com These effects on hepatic lipid metabolism are recognized as potential secondary consequences of ER activation. oup.comoup.com

Endocrine Function: Pathways associated with endocrine reproduction and the endocrine thyroid system were significantly affected. researchgate.netoup.comnih.gov

Innate Immune Response: The expression of genes involved in the innate immune response was also altered. researchgate.netoup.comnih.gov

PPAR Pathway: Interestingly, the peroxisome proliferator-activated receptor (PPAR) pathway was among those significantly affected in the in vivo fish studies, even though FC8-diol did not demonstrate direct PPAR activity in in vitro screening assays. oup.com

These findings indicate that the bioactivity of FC8-diol extends beyond simple ER agonism to influence a network of interconnected metabolic and signaling pathways. researchgate.netresearchgate.net

Computational Toxicology and Cheminformatics Applications

Quantitative Structure-Activity Relationships (QSAR) Modeling for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or a specific property. nih.govconicet.gov.arrsc.org For fluorinated compounds, QSARs are particularly valuable for filling data gaps due to the vast number of substances and the cost of experimental testing. nih.gov

A key challenge in modeling PFAS is their unique chemical nature, which often places them outside the applicability domain of general-purpose QSARs. acs.org Therefore, the development of specific QSARs for this class of compounds is essential.

One study focused on predicting the hexadecane/air partition coefficient (log KHxd/air), a measure of a compound's volatility and nonspecific van der Waals interaction strength, for 64 neutral PFAS, including 1H,8H-Perfluorooctane. acs.orgresearchgate.net This property is crucial for understanding the environmental distribution of volatile and semi-volatile compounds. The study employed two distinct modeling approaches:

COSMOtherm: A quantum chemistry-based model that can predict physicochemical properties without the need for extensive experimental calibration data. publish.csiro.auresearchgate.netpublish.csiro.aumdpi.com

Iterative Fragment Selection Quantitative Structure-Property Relationship (IFS-QSPR): A group contribution method that uses 2D structural fragments to predict properties. nih.govacs.orgresearchgate.netrsc.org

The experimental log KHxd/air for this compound was determined, and the predictive accuracy of the two models was assessed.

| Compound | Experimental log KHxd/air | COSMOtherm Predicted log KHxd/air | IFS-QSPR Predicted log KHxd/air |

| This compound | 4.88 | 5.25 | 4.90 |

Data sourced from Endo et al. (2022)

The results indicated that both models provided reasonable predictions for this compound, with the IFS-QSPR model showing a closer prediction to the experimental value in this specific case. Such models are instrumental in screening large numbers of fluorinated compounds for their potential environmental mobility.

Pharmacokinetic and Toxicokinetic Modeling of Perfluorinated Substances

Pharmacokinetic (PK) and toxicokinetic (TK) models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals in biological systems. health.gov.au Physiologically based pharmacokinetic (PBPK) models, which incorporate physiological and biochemical parameters, are particularly useful for extrapolating data across species and exposure scenarios. nih.govacs.org

However, general principles from PBPK modeling of other neutral and volatile PFAS can provide insights. For a compound like this compound, which is expected to be relatively volatile, inhalation would be a significant route of exposure to consider in any future modeling efforts. The distribution would likely be influenced by its partitioning behavior into different tissues. Given its structure, it is not expected to be significantly metabolized. synquestlabs.com Elimination would likely occur via exhalation and, to a lesser extent, urinary and fecal routes. The development of a specific PBPK model for this compound would require experimental data on its partitioning coefficients and metabolic stability.

Predictive Approaches for Environmental and Biological Interactions

Predictive models are crucial for assessing the environmental fate and potential biological interactions of chemicals like this compound. concawe.eu Its relatively high volatility, as suggested by its boiling point and predicted partition coefficients, indicates that atmospheric transport could be a significant pathway for its distribution in the environment. dioxin20xx.orgnih.gov

Computational models can predict how this compound might partition between different environmental compartments such as air, water, soil, and sediment. The log KHxd/air value is a key parameter in these models, indicating a tendency to partition from the gas phase into an organic phase. acs.org The air/water partition coefficient (Kaw) is another critical parameter for environmental fate modeling. A study by Endo et al. (2023) demonstrated that the COSMOtherm model provided accurate predictions of Kaw for a range of neutral PFAS. nih.govacs.org While not explicitly reporting on this compound in that particular study, the methodology could be applied to estimate its Kaw.

Regarding biological interactions, the initial step often involves partitioning into biological membranes. While traditional models for bioaccumulation are based on lipid partitioning, for many PFAS, interactions with proteins are also significant. oup.com For a neutral compound like this compound, partitioning into lipid-rich tissues would be a primary consideration. Predictive models for bioaccumulation would need to account for its specific physicochemical properties.

The lack of specific experimental data for this compound in many of these predictive models highlights the need for further research to accurately assess its environmental and biological risks.

Environmental Remediation and Mitigation Strategies

Degradation Technologies for Fluorinated Compounds

Degradation technologies aim to break down the molecular structure of fluorinated compounds, ideally mineralizing them into benign products such as fluoride (B91410) ions, carbon dioxide, and water. For a compound like 1H,8H-Perfluorooctane, which has the structure H(CF₂)₈H, the presence of terminal carbon-hydrogen (C-H) bonds offers a potential point of chemical attack not present in perfluorinated substances.

Thermal treatment is a common method for the destruction of persistent organic pollutants. These processes use high temperatures to break chemical bonds and decompose the compounds.

Incineration: This process involves the combustion of waste materials at high temperatures in the presence of oxygen. For fluorinated compounds, temperatures typically need to exceed 850°C, and often approach 1,100°C or higher, with a residence time of at least 2 seconds to ensure complete destruction. fluoropolymers.euresearchgate.net The primary goal is the complete mineralization of the C-F bonds. researchgate.net The main decomposition product from the fluorine content is hydrogen fluoride (HF), which is highly corrosive and must be captured in a downstream flue gas treatment system, often a wet scrubber containing calcium hydroxide (B78521) to precipitate calcium fluoride (CaF₂). researchgate.netcopalliance.orgsuezwaterhandbook.com While specific data for this compound is limited, studies on other hydrofluorocarbons (HFCs) and fluoropolymers show that incomplete combustion can lead to the formation of smaller, potentially harmful perfluorocarbons (PFCs) like tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆), or other products of incomplete combustion. researchgate.netnilu.com

Pyrolysis: This is the thermal decomposition of materials at elevated temperatures in an inert atmosphere (i.e., without oxygen). researchgate.netgoogle.com For fluorocarbons, pyrolysis temperatures are generally high, often in the range of 750°C to 900°C. google.com The process breaks the compound down into smaller molecules. Research on the pyrolysis of various fluorinated compounds, such as HFO-1234yf and HFC-32, indicates that hydrogen fluoride (HF) is a dominant product. researchgate.netmdpi.com The reaction mechanisms are complex, proceeding through radical chain reactions. researchgate.netmdpi.com The final product slate is highly dependent on temperature, residence time, and the presence of other chemicals. researchgate.net

| Thermal Process | Typical Temperature Range | Key Products/Byproducts | Notes |

| Incineration | 850°C - 1,100°C+ fluoropolymers.euresearchgate.net | Hydrogen Fluoride (HF), Carbon Dioxide (CO₂), Water (H₂O), potential PFCs if incomplete. copalliance.orgnilu.com | Requires robust off-gas scrubbing systems to neutralize acidic and toxic gases like HF. copalliance.orgsuezwaterhandbook.com |

| Pyrolysis | 750°C - 900°C google.com | Hydrogen Fluoride (HF), various smaller fluorinated hydrocarbons. researchgate.netmdpi.com | Conducted in an oxygen-free environment; product composition varies with conditions. |

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). ttu.eekirj.eemdpi.com These radicals are powerful, non-selective oxidants that can degrade a wide range of organic contaminants. ttu.eeresearchgate.net

The C-F bond is generally resistant to attack by hydroxyl radicals. However, the terminal C-H bonds in this compound are susceptible to hydrogen abstraction by •OH, which would be the likely first step in its degradation pathway. This initial attack can initiate a chain of reactions leading to the progressive breakdown of the molecule.

Common AOPs include:

UV/H₂O₂: Ultraviolet light photolyzes hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. This method avoids the use of hazardous chemicals but can be energy-intensive. kirj.eeresearchgate.net

Fenton and Photo-Fenton: The Fenton reaction uses a catalyst, typically ferrous iron (Fe²⁺), to decompose H₂O₂ into hydroxyl radicals. mdpi.com The reaction is most effective at acidic pH (typically 3-5). mdpi.com The Photo-Fenton process enhances radical production by using UV light to photoreduce Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. researchgate.net

Ozonation: While molecular ozone can react with some pollutants, its combination with UV light or H₂O₂ significantly increases the production of hydroxyl radicals, enhancing its oxidative power. kirj.ee

The effectiveness of AOPs for fluorinated compounds can be limited by competition from other oxidizable substances in the water matrix, such as natural organic matter. epa.gov

Sorption-Based Removal Mechanisms from Aqueous and Solid Matrices

Sorption is a physical process where a substance (sorbate) accumulates on the surface of a material (sorbent). It is a widely used technology for removing contaminants from water and is considered a transfer technique rather than a destructive one. The spent sorbent material must be either regenerated or disposed of, often by incineration.

For non-ionic, hydrophobic compounds like this compound, the primary removal mechanism is adsorption onto porous materials driven by hydrophobic interactions.

Activated Carbon (AC): Granular activated carbon (GAC) is the most common sorbent used for removing poly- and perfluoroalkyl substances (PFAS) from drinking water. nih.govmdpi.com The high surface area and porous structure of AC provide ample sites for adsorption. researchgate.net Research on other PFAS has shown that adsorption capacity generally increases with the length of the fluorinated carbon chain, as this enhances the hydrophobic interaction with the carbon surface. nih.gov While specific isotherm data for this compound is not readily available, its long fluorinated chain and lack of a charged functional group suggest it would adsorb effectively to activated carbon.

Other Sorbents: Other materials like biochar, ion-exchange resins, and modified clays (B1170129) are also being investigated for PFAS removal. For neutral compounds like this compound, materials with high hydrophobicity would be most effective.

| Sorbent Material | Primary Interaction Mechanism | Typical Target Compounds | Notes |

| Granular Activated Carbon (GAC) | Hydrophobic Interaction nih.gov | Non-ionic and anionic PFAS, organic micropollutants. mdpi.com | Effectiveness can be reduced by competition from natural organic matter. nih.gov |

| Ion-Exchange Resins | Electrostatic Interaction, Hydrophobic Interaction | Primarily ionic PFAS (e.g., PFOA, PFOS). | May have some capacity for neutral compounds depending on the resin's polymer backbone. |

| Biochar | Hydrophobic Interaction, Pore-filling | Various organic pollutants. | Properties are highly dependent on the feedstock and production temperature. |

Bioremediation and Biological Degradation Approaches for Fluorinated Substances

Bioremediation uses microorganisms to break down environmental pollutants. agriscigroup.usfrontiersin.org Highly fluorinated compounds are notoriously resistant to microbial degradation due to the high energy of the C-F bond and the electronegativity of fluorine atoms, which shields the carbon backbone from enzymatic attack. nih.govnih.gov

However, the presence of C-H bonds in polyfluorinated compounds like this compound provides a potential site for initial enzymatic oxidation, which is not possible for perfluorinated compounds. nih.gov

Aerobic Biodegradation: In an aerobic environment, the initial step in the breakdown of a hydrocarbon or a polyfluorinated substance with C-H bonds is often catalyzed by monooxygenase or dioxygenase enzymes. epa.gov These enzymes would likely attack the terminal methylene (B1212753) (-CH₂-) groups of this compound. This process is known to occur for other PFAS precursors, such as fluorotelomer alcohols, which are biodegraded to form various intermediate products.

Cometabolism: This occurs when microbes, while metabolizing a different compound for energy (a growth substrate), produce non-specific enzymes that can fortuitously degrade a co-contaminant. epa.gov This is a plausible pathway for the initial degradation of recalcitrant compounds like this compound in an environment where other more easily degradable carbon sources are present.

Challenges: Even if initial degradation occurs at the C-H bonds, the resulting perfluorinated intermediates would likely be highly persistent. nih.gov The field of PFAS bioremediation is still developing, and there are currently no well-established, full-scale applications for compounds like this compound. nih.govmdpi.com The construction of microbial consortia, either natural or engineered, may offer a more robust approach to degrading complex pollutants by combining the metabolic capabilities of multiple organisms. frontiersin.org

Regulatory Science and Risk Assessment Considerations

Scientific Frameworks for PFAS Hazard and Exposure Assessment

The assessment of risks associated with PFAS mixtures is a complex task for which various regulatory and scientific bodies have proposed frameworks. nih.gov These frameworks are essential for estimating the potential for noncancer health effects and are generally based on established principles of chemical mixtures risk assessment. epa.gov

Key approaches and frameworks include:

Component-Based Mixtures Frameworks: Adapted by organizations like the U.S. Environmental Protection Agency (EPA), the World Health Organization (WHO), and the European Food Safety Authority (EFSA), these frameworks provide a structured, tiered approach to evaluating mixtures of nonpolymeric PFAS. nih.gov The process involves hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu

Dose-Additivity and Hazard Index (HI) Approach: A common method used for screening-level risk assessments is the Hazard Index (HI). nih.gov This approach sums the ratios of each chemical's exposure concentration to its health-based guidance value. nih.gov The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has used this method for site-specific health consultations involving PFAS mixtures. nih.gov However, for this method to be appropriately applied, a clear understanding of assumptions, uncertainties, and data gaps is crucial. nih.gov

Grouping Strategies: Given the sheer number of PFAS, grouping them based on physical-chemical properties, toxicokinetics, or toxicological endpoints is a pragmatic approach. researchgate.net For instance, the Hazard Index method is considered most appropriate when applied to separately grouped perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). nih.gov The definition of what constitutes the "PFAS" group itself is a critical consideration, with the Organisation for Economic Co-operation and Development (OECD) defining it based on the presence of a perfluorinated methyl or methylene (B1212753) carbon atom. researchgate.net

Exposure Assessment Frameworks: The Centers for Disease Control and Prevention (CDC) and ATSDR have developed frameworks to help public health departments measure and evaluate community exposures to PFAS, particularly through drinking water. pa.gov These frameworks often involve a combination of biomonitoring (e.g., blood serum testing), identification of exposure sources, and questionnaires to understand the magnitude and distribution of exposure within a community. pa.gov

The European Food Safety Authority (EFSA) has established a tolerable weekly intake (TWI) for the sum of four major PFAS (PFOA, PFOS, PFNA, and PFHxS), based on their effects on the immune system. nih.gov This highlights a move towards assessing the cumulative risk of a subset of well-studied PFAS.

Table 1: Overview of Selected PFAS Risk Assessment Frameworks & Methodologies

| Framework/Methodology | Implementing Organization(s) | Core Principle | Application Example |

|---|---|---|---|

| Component-Based Mixtures Framework | U.S. EPA, WHO, EFSA | Tiered evaluation of nonpolymeric PFAS mixtures based on individual component data. nih.gov | Systematic analysis of PFAS toxicity study data to inform mixtures risk assessment. nih.gov |

| Hazard Index (HI) | ATSDR, U.S. EPA | Dose-additive approach summing exposure ratios relative to health-based criteria for screening-level risk assessment. nih.govepa.gov | Assessing potential risk from exposure to multiple PFAS in drinking water at specific sites. nih.gov |

| Group Tolerable Weekly Intake (TWI) | EFSA | Establishing a single safety threshold for a group of PFAS based on a critical health effect. europa.eunih.gov | Setting a TWI of 4.4 ng/kg body weight per week for the sum of PFOA, PFOS, PFNA, and PFHxS in food. nih.gov |

| Community Exposure Assessment Framework | CDC/ATSDR | Statistically-based approach combining biomonitoring and source identification to evaluate community exposure. pa.gov | Guiding state health departments in assessing PFAS exposure in communities with contaminated drinking water. pa.gov |

Identification of Data Gaps and Challenges for Understudied Perfluorinated Octanes

While frameworks for assessing PFAS are advancing, their application is severely limited by the lack of data for the vast majority of these substances, including many perfluorinated octanes like 1H,8H-Perfluorooctane. researchgate.netoup.com The primary focus of research and regulation has been on legacy compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), leaving thousands of other PFAS, often referred to as "understudied PFAS," with significant knowledge gaps. nih.govresearchgate.net

Key Data Gaps and Challenges:

Toxicity Data: For most PFAS, including this compound, there is limited or no available data on toxicity, which hampers hazard identification and characterization. researchgate.netoup.com This includes a lack of information on chronic toxicity and potential health effects such as immunotoxicity, endocrine disruption, and carcinogenicity. uchicago.edurosiemueller.comresearchgate.net

Exposure Pathways and Biomonitoring: Fundamental obstacles remain in understanding all sources and pathways of human exposure. nih.govnih.gov While biomonitoring has detected legacy PFAS in the blood of most Americans, the extent of exposure to replacement and other understudied PFAS is difficult to assess. nih.gov The biological behavior of understudied PFAS may differ from legacy compounds, potentially leading to accumulation in tissues other than serum or liver, which are traditionally monitored. nih.gov

Analytical and Detection Challenges: The structural diversity of PFAS complicates the development of analytical methods to detect and quantify them in environmental media and biological samples. nih.gov While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common, they may not capture the full scope of PFAS present. mdpi.com

Persistence and Bioaccumulation: this compound is described as not readily biodegradable and may cause long-term adverse effects in the environment. synquestlabs.com Perfluorinated alkanes are known as "forever chemicals" due to their persistence, and their potential for bioaccumulation is a significant concern that remains under-investigated for many compounds. synquestlabs.com

Lack of Specific Research: There is a notable absence of dedicated studies on the toxicokinetics, metabolism, and specific health effects of this compound. Research often focuses on related compounds, such as the estrogenic perfluoro-alcohol 1H,1H,8H,8H-Perfluorooctane-1,8-diol (FC8-diol), leaving the toxicological profile of this compound itself largely unknown. researchgate.netoup.comnih.gov

Addressing these data gaps is critical for the effective risk assessment and management of the thousands of understudied PFAS, including this compound. hpst.cz Efforts to develop new approach methodologies (NAMs), such as high-throughput screening and computational modeling, are underway to more rapidly evaluate large numbers of PFAS, but these methods are still in their early stages. researchgate.neteuropa.eu

Table 2: Identified Data Gaps for Understudied Perfluorinated Octanes (e.g., this compound)

| Data Gap Category | Specific Challenge | Relevance to this compound |

|---|---|---|

| Toxicological Profile | Lack of chronic toxicity, carcinogenicity, and immunotoxicity data. uchicago.eduresearchgate.net | No specific toxicological studies are readily available, preventing hazard characterization. |

| Exposure Assessment | Incomplete understanding of exposure sources, pathways, and concentrations in humans and the environment. nih.govnih.gov | The extent of human and environmental exposure to this specific compound is unknown. |

| Toxicokinetics (ADME) | Limited data on absorption, distribution, metabolism, and excretion. researchgate.net | Information on how the body processes this compound is missing, which is crucial for risk assessment. |

| Bioaccumulation Potential | Uncertainty about accumulation in various tissues and organisms. nih.govsynquestlabs.com | While described as persistent, its specific bioaccumulative potential in different food chains is not established. synquestlabs.com |

| Environmental Fate | Insufficient data on transport and degradation in different environmental compartments. nih.gov | Described as not readily biodegradable, but detailed environmental fate studies are lacking. synquestlabs.com |

Future Research Directions and Emerging Paradigms

Development of Novel and Sensitive Analytical Techniques for 1H,8H-Perfluorooctane

The accurate assessment of any chemical's environmental presence and potential risk begins with the ability to detect and quantify it. For novel PFAS like this compound, significant research is required to develop specific and sensitive analytical methods. Currently, no standardized analytical method is specifically validated for this compound. Future research directions are focused on adapting existing platforms and exploring new technologies.

Current and Emerging Analytical Approaches:

Chromatography-Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorses of PFAS analysis. norden.orgsquarespace.com While LC-MS/MS is the standard for ionic PFAS, GC-MS is more suitable for neutral and volatile compounds. A study on data-poor PFAS utilized GC-MS for compounds structurally similar to this compound, suggesting its potential applicability. nih.gov Future work would involve optimizing GC-MS methods, including the selection of appropriate columns (e.g., DB-FFAP, DB-624MS) and the development of certified reference standards for this compound to ensure accurate quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): Nontargeted and suspect screening analysis using HRMS techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap MS are essential for identifying unknown PFAS, including their transformation products, in complex environmental samples. researchgate.net This approach is critical for discovering the presence of compounds like this compound that are not on routine monitoring lists.

Interactive Data Table: Analytical Techniques for Novel PFAS This table summarizes techniques applicable to the analysis of novel PFAS, which could be adapted for this compound.

| Technique | Abbreviation | Primary Use | Potential for this compound | Key Research Need |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile/neutral compounds | High | Method development and validation |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | "Gold standard" for ionic PFAS | Moderate (if ionized or derivatized) | Derivatization protocol development |

| High-Resolution Mass Spectrometry | HRMS | Nontargeted screening, identification | High | Inclusion in spectral libraries |

| Combustion Ion Chromatography | CIC | Measuring total organic fluorine | High (as part of total fluorine) | Cannot identify individual compounds |

Comprehensive Toxicological Profiling of Metabolites and Transformation Products

A significant data gap exists for the toxicological profile of this compound. The PubChem database provides basic hazard classifications, indicating it may cause skin, eye, and respiratory irritation, but this falls short of a comprehensive profile. nih.gov Future research must move beyond simple hazard identification to understand its potential effects on biological systems and to identify its metabolites and environmental transformation products.

Metabolism and Biotransformation: Research on PFAS biotransformation suggests that the non-fluorinated parts of a molecule are most susceptible to metabolic alteration. pops.int A study on the metabolism of a complex phosphinic acid in rats identified 1H-perfluorooctane as a resulting metabolite. nih.gov This compound is structurally very similar to this compound. The study further suggested that such metabolites can undergo sequential oxidation to form corresponding alcohols, aldehydes, and ultimately, persistent perfluoroalkyl carboxylic acids (PFCAs) like PFOA. nih.gov This highlights a critical research paradigm: investigating precursor compounds that may appear less harmful but can transform into more toxic and persistent end-products. Predictive models like CATABOL suggest that a vast majority of precursor PFAS can biodegrade into persistent PFCAs or perfluoroalkane sulfonic acids (PFSAs). pops.int

Future Toxicological Research Focus:

In Vitro Screening: High-throughput screening (HTS) assays can be used to test this compound against a wide range of biological targets to identify potential modes of action, such as nuclear receptor activation or endocrine disruption. oup.com For example, a related compound, 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol), was identified as having estrogenic activity in fish. oup.comnih.gov

In Vivo Studies: Following leads from in vitro data, targeted animal studies (e.g., using rodent or fish models) are necessary to understand the compound's toxicokinetics (absorption, distribution, metabolism, excretion) and to assess systemic toxicity, reproductive effects, and developmental toxicity. health.gov.au

Metabolite Identification: A crucial component of these studies is the identification of metabolites formed in vivo. This requires the use of advanced analytical techniques like HRMS to analyze biological samples (e.g., blood, liver, urine) from exposed organisms.

Exploration of Sustainable Synthetic Routes and Environmentally Benign Alternatives

The production of fluorinated compounds has traditionally relied on processes like electrochemical fluorination (ECF) and fluorotelomerization. researchgate.netnih.gov These methods can be energy-intensive and may produce complex mixtures of isomers and byproducts. The future paradigm in chemical synthesis is rooted in the principles of green chemistry, which seeks to design safer, more efficient, and less environmentally impactful processes. researchgate.netmdpi.com

Sustainable Synthesis Strategies: For compounds like this compound, future research could explore:

Catalytic Routes: Developing highly selective catalytic methods that reduce waste and avoid harsh reagents.

Benign Solvents: Replacing traditional solvents with more environmentally friendly options such as water or supercritical CO2. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. mdpi.com

Environmentally Benign Alternatives: Given the extreme persistence of the perfluoroalkyl chain, a major research thrust is the development of alternatives that can deliver similar performance without the associated environmental and health risks. mst.dkpops.int

Short-Chain Fluorinated Compounds: A common strategy has been to replace long-chain PFAS (like C8) with shorter-chain versions (e.g., C6 or C4), which are generally less bioaccumulative. pops.intmst.dk However, concerns remain about their mobility in water and potential toxicity. pops.int An example is 1H,1H,2H,2H-perfluorooctane sulfonic acid (a 6:2 fluorotelomer sulfonate), used as a replacement for PFOS in some applications. mst.dk

Non-Fluorinated Alternatives: For many uses, non-fluorinated substances are being explored. These include silicone-based polymers, hydrocarbon surfactants, and sulfosuccinates. mst.dkmst.dk The primary challenge is that these alternatives often cannot match the high performance (e.g., very low surface tension) of fluorosurfactants, making them unsuitable for certain demanding applications. mst.dk

"Benign by Design" Fluorochemicals: An emerging paradigm is to design new fluorinated molecules that incorporate features to facilitate environmental degradation, such as ether linkages or other functional groups that are susceptible to breaking down, preventing the formation of persistent terminal acids.

Integrated Environmental and Human Health Risk Assessment Models Incorporating Novel Fluorinated Compounds

Risk assessment for PFAS is exceptionally challenging due to the sheer number of compounds and the lack of data for the vast majority of them. oup.com The future of PFAS risk assessment lies in developing integrated models that can handle data-poor chemicals like this compound.

Key Components of Future Risk Assessment Models:

Grouping and Categorization: It is impractical to assess every PFAS individually. Therefore, a key strategy is to group compounds based on structural similarity, physicochemical properties, or predicted biological activity. oup.com this compound could be grouped with other neutral, volatile, or precursor PFAS. The risk of the group could then be assessed using data from a representative well-studied member.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body that can simulate the absorption, distribution, metabolism, and excretion of chemicals. nih.gov These models are crucial for extrapolating toxicity data from animal studies to humans and for understanding how internal dose varies with different exposure scenarios. For a novel compound like this compound, a PBPK model would need to be developed, likely using parameters from similar compounds as a starting point.

Integrated Approaches to Testing and Assessment (IATA): This paradigm involves a tiered approach to data generation and risk assessment. It starts with computational predictions and in vitro screening to prioritize chemicals. charlotte.edu Compounds that show potential for concern, are then subjected to more complex and targeted testing, including in vivo studies. This allows for efficient use of resources, focusing on the chemicals of highest potential risk.

Exposure Pathway Modeling: A comprehensive risk assessment requires understanding all potential routes of human and environmental exposure. nsw.gov.au For a potentially volatile compound, this would include assessing inhalation risks in addition to ingestion of contaminated food and water.

Ultimately, incorporating a novel compound like this compound into a robust risk assessment framework will require a concerted effort to generate the foundational data in the areas outlined above: sensitive analytical methods, comprehensive toxicological profiles, and an understanding of its environmental fate and transformation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 1H,8H-Perfluorooctane in environmental samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize with electrospray ionization (ESI) in negative mode for high sensitivity. Use isotope-labeled internal standards (e.g., -labeled analogs) to correct matrix effects .

- Nuclear Magnetic Resonance (NMR) : Employ H NMR metabolomics for sub-lethal exposure studies, as demonstrated in Daphnia magna models. Preprocess data with orthogonal signal correction (OSC) to reduce noise and enhance metabolite identification .

- Key Considerations : Calibrate instruments using certified reference materials (CRMs) to ensure accuracy, especially given structural similarities to other perfluorinated compounds (PFCs).

Q. What are the primary toxicological endpoints for this compound in aquatic organisms?

- Methodology :

- Acute Toxicity Testing : Conduct 48-hour LC assays using OECD guidelines. Monitor mortality rates in Daphnia magna or zebrafish embryos .

- Chronic Toxicity : Assess developmental abnormalities (e.g., delayed maturation, reduced offspring viability) over 21-day exposures. Include endpoints like oxidative stress biomarkers (e.g., catalase activity) and lipid peroxidation .

Advanced Research Questions

Q. How can metabolomics elucidate sub-lethal effects of this compound in aquatic ecosystems?

- Methodology :

- Experimental Design : Expose Daphnia magna to sub-lethal concentrations (e.g., 10–100 µg/L) under controlled DOM (dissolved organic matter) conditions. Use H NMR to profile metabolites in polar extracts .

- Statistical Workflow : Apply multivariate analysis (e.g., PCA, PLS-DA) to identify metabolic perturbations (e.g., disrupted energy metabolism via altered alanine or lactate levels). Validate findings with pathway analysis tools like MetaboAnalyst .

Q. What factors influence the environmental persistence of this compound compared to fully fluorinated analogs?

- Methodology :

- Degradation Studies : Perform hydrolysis/photolysis experiments under varying pH and UV light conditions. Quantify degradation products (e.g., shorter-chain PFCs) via LC-MS/MS .

- Sorption Analysis : Use batch equilibrium tests with soil organic carbon (SOC) to measure values. Compare with PFOS/PFOA to assess mobility .

- Key Insight : Partial hydrogenation in this compound may increase susceptibility to microbial degradation, unlike fully fluorinated chains .

Q. How do dissolved organic matter (DOM) concentrations modulate this compound bioavailability?

- Methodology :

- Bioavailability Assays : Expose organisms to DOM gradients (e.g., 0–20 mg/L humic acid). Measure bioaccumulation factors (BAFs) using radiolabeled C-1H,8H-Perfluorooctane .

- Mechanistic Modeling : Apply fugacity-based models to predict DOM-driven partitioning in water-sediment systems .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods for all procedures. Avoid latex gloves due to PFC permeation risks .

- Peroxide Mitigation : For storage, add stabilizers (e.g., BHT) to ether-containing solutions. Inspect containers monthly for crystalline deposits using oblique lighting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.